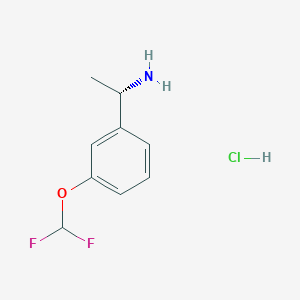
(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the difluoromethoxy group and the chiral center at the ethanamine moiety makes it an interesting subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-(difluoromethoxy)benzaldehyde.
Formation of Chiral Intermediate: The aldehyde is subjected to a chiral amine, such as (S)-1-phenylethylamine, under reductive amination conditions to form the chiral intermediate.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The chiral center plays a crucial role in determining the compound’s stereospecific interactions and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activities.
1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine hydrochloride: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.
1-(3-(Methoxy)phenyl)ethan-1-amine hydrochloride: A compound with a methoxy group, lacking the fluorine atoms.
Uniqueness
(S)-1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The chiral center also adds to its uniqueness, as it can exhibit enantioselective interactions in biological systems.
Propriétés
Formule moléculaire |
C9H12ClF2NO |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
(1S)-1-[3-(difluoromethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)7-3-2-4-8(5-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H/t6-;/m0./s1 |
Clé InChI |
CWWAOZJYKZZKQB-RGMNGODLSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=CC=C1)OC(F)F)N.Cl |
SMILES canonique |
CC(C1=CC(=CC=C1)OC(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
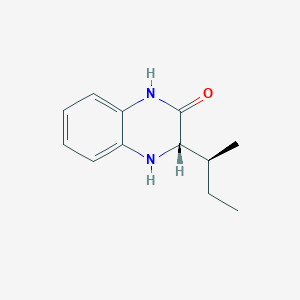

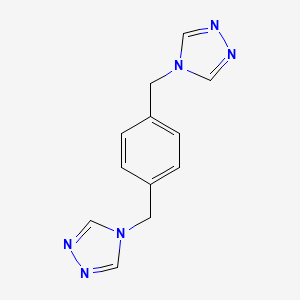


![2-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15051686.png)
![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)
![(4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)
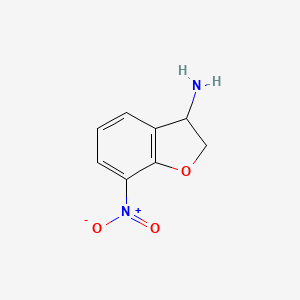
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051721.png)
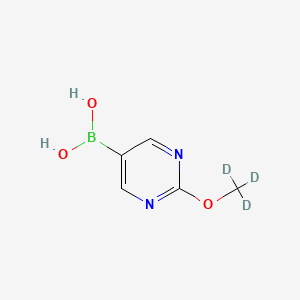
![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)
